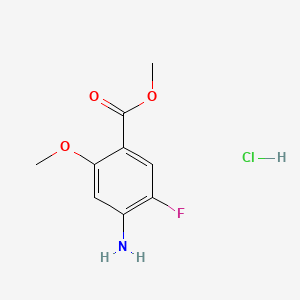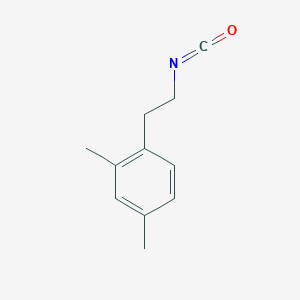
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with potassium cyanate, followed by hydrolysis to form the corresponding amine. This amine is then treated with phosgene to yield the desired isocyanate compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 2,4-dimethylbenzyl alcohol with a suitable isocyanate precursor under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: The compound can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with the isocyanate group under mild conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions with polyols.
Aplicaciones Científicas De Investigación
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene has diverse applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Material Science: The compound is utilized in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and tissue engineering due to its ability to form biocompatible polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Isocyanatoethyl)-2,4-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic centers, such as hydroxyl or amine groups, leading to the formation of urethane or urea linkages. These reactions are fundamental in the formation of polymer networks and cross-linked structures .
Comparación Con Compuestos Similares
Similar Compounds
Isocyanatoethyl Methacrylate: Similar in structure but contains a methacrylate group, making it useful in different polymerization reactions.
Phenyl Isocyanate: Lacks the ethyl chain and methyl substitutions, resulting in different reactivity and applications.
Uniqueness
1-(2-Isocyanatoethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the properties of the resulting polymers. The presence of the ethyl chain and methyl groups provides distinct steric and electronic effects, making it suitable for specialized applications in polymer and material science .
Propiedades
Número CAS |
1368409-71-5 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-(2-isocyanatoethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-9-3-4-11(10(2)7-9)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
GBBLIOYABQZWMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CCN=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



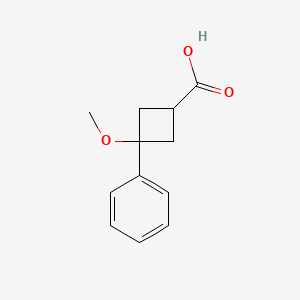
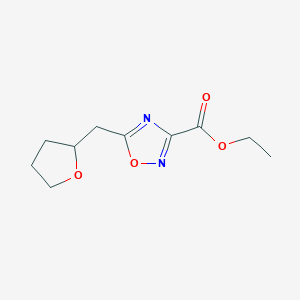
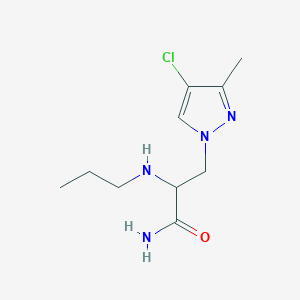

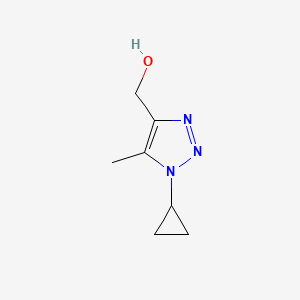
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
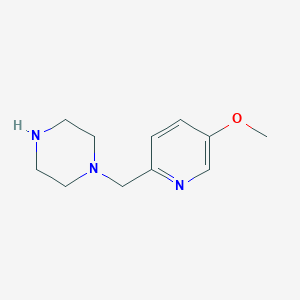
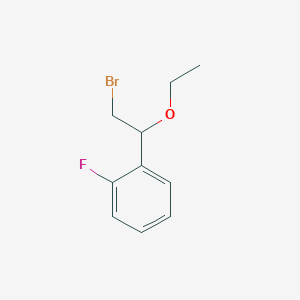
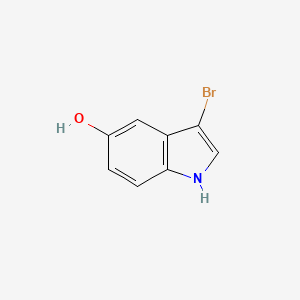
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
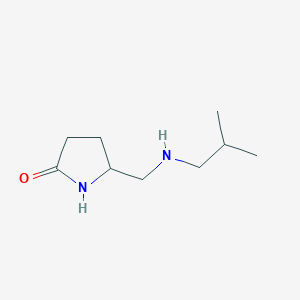
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
